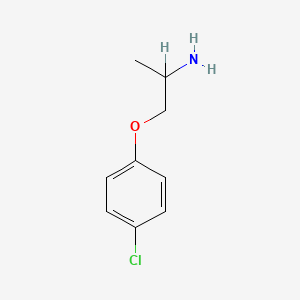

2-(4-Chloro-phenoxy)-1-methyl-ethylamine

Descripción

2-(4-Chloro-phenoxy)-1-methyl-ethylamine is a substituted ethylamine derivative characterized by a phenoxy group with a para-chloro substituent and a methyl group on the ethylamine backbone. Its structure positions it within a broader class of aryl-substituted ethylamines, which are frequently explored for pharmacological activities, including enzyme inhibition and receptor modulation.

Propiedades

IUPAC Name |

1-(4-chlorophenoxy)propan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12ClNO/c1-7(11)6-12-9-4-2-8(10)3-5-9/h2-5,7H,6,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABUVVMITUVCSDX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(COC1=CC=C(C=C1)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chloro-phenoxy)-1-methyl-ethylamine typically involves the reaction of 4-chlorophenol with epichlorohydrin to form 2-(4-chloro-phenoxy)-1-chloropropane. This intermediate is then reacted with methylamine under basic conditions to yield the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol and a base like sodium hydroxide to facilitate the reaction.

Industrial Production Methods

In industrial settings, the production of 2-(4-Chloro-phenoxy)-1-methyl-ethylamine may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, are crucial to achieving efficient production.

Análisis De Reacciones Químicas

Types of Reactions

2-(4-Chloro-phenoxy)-1-methyl-ethylamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation.

Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenoxyacetic acids, while substitution reactions can produce various substituted phenoxy derivatives.

Aplicaciones Científicas De Investigación

2-(4-Chloro-phenoxy)-1-methyl-ethylamine has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and herbicidal properties.

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

Industry: It is used in the production of agrochemicals and other industrial chemicals.

Mecanismo De Acción

The mechanism of action of 2-(4-Chloro-phenoxy)-1-methyl-ethylamine involves its interaction with specific molecular targets. In biological systems, it may act by inhibiting certain enzymes or interfering with cellular processes. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparación Con Compuestos Similares

Substituted Aryl Benzylamines

Compounds such as N-(4-Chloro-2-[2-(4-trifluoromethoxy-phenoxy)-phenylamino]-methyl-phenyl)-acetamide (11) and N-(2-([2-(4-Chloro-phenoxy)-phenylamino]-methyl)-phenyl)-N-methyl-acetamide (14) share the 4-chloro-phenoxy motif but incorporate additional functional groups (e.g., trifluoromethoxy, acetamide) . These modifications enhance their potency as inhibitors of 17β-hydroxysteroid dehydrogenase (17β-HSD), an enzyme implicated in steroid hormone metabolism. Key differences include:

Chromene-Based Derivatives

N-(6-Chloro-3-cyano-4-phenyl-4H-chromen-2-yl)-2-(4-chloro-phenoxy)-acetamide () introduces a chromene ring fused with the 4-chloro-phenoxy group. This structural complexity confers biphasic anticancer and anticonvulsant activities, likely due to enhanced π-π stacking interactions with biological targets.

Simple Chlorophenyl Ethylamines

2-(4-Chlorophenyl)ethylamine (MW 156.63 g/mol) is a structurally simpler analog, omitting the phenoxy oxygen and methyl group. Despite its lower molecular weight, it serves as a precursor in synthesizing psychoactive substances and pharmaceuticals. Key comparisons include:

Sulfur- and Methoxy-Substituted Analogs

2-[4-(Methylsulfanyl)phenoxy]ethanamine hydrochloride () replaces the chloro substituent with a methylsulfanyl group, altering electronic properties (e.g., reduced electronegativity) and possibly bioavailability.

Structural and Functional Analysis Table

Key Research Findings

- Enzyme Inhibition: Compounds with 4-chloro-phenoxy groups and acetamide extensions (e.g., compound 14) show superior 17β-HSD inhibition, likely due to hydrogen bonding with catalytic residues .

- Therapeutic Potential: Chromene derivatives () highlight the importance of extended aromatic systems in multitarget activities, a feature absent in the target compound .

- Synthetic Challenges : Low yields (e.g., 23% for compound 15) and complex purification steps for substituted benzylamines suggest scalability issues, which may explain the discontinuation of the target compound .

Actividad Biológica

2-(4-Chloro-phenoxy)-1-methyl-ethylamine is an organic compound that has garnered attention due to its potential biological activities. This compound is characterized by the presence of a chloro-substituted phenoxy group, which is known to influence its pharmacological properties. Understanding the biological activity of this compound is crucial for its potential applications in medicinal chemistry and drug development.

Chemical Structure and Properties

The structural formula of 2-(4-Chloro-phenoxy)-1-methyl-ethylamine can be represented as follows:

This structure includes:

- A chloro group at the para position of the phenyl ring.

- An ethanolamine moiety, which is often associated with various biological activities.

Potential Targets:

- Neurotransmitter Receptors : Compounds with similar structures often exhibit activity at adrenergic and serotonin receptors, which may influence mood and anxiety.

- Enzymatic Inhibition : The amine group may allow for interactions with enzymes involved in neurotransmitter metabolism.

Biological Activity Overview

Research into the biological activities of 2-(4-Chloro-phenoxy)-1-methyl-ethylamine has revealed several potential effects:

Antidepressant Activity

Some studies suggest that compounds with similar structures may possess antidepressant properties. For instance, derivatives of phenoxyalkylamines have been shown to interact with serotonin receptors, potentially leading to mood enhancement effects.

Anticancer Potential

Preliminary investigations into related compounds indicate that they may exhibit cytotoxic effects against various cancer cell lines. The presence of the chloro group could enhance these properties by increasing lipophilicity and facilitating cellular uptake.

Case Studies and Research Findings

While direct studies on 2-(4-Chloro-phenoxy)-1-methyl-ethylamine are scarce, related research provides insights into its potential applications:

- Study on Phenoxyalkylamines :

-

Neuropharmacology Research :

- Research on similar compounds demonstrated their ability to modulate neurotransmitter systems, suggesting potential use in treating depression and anxiety disorders .

- Antioxidant Properties :

Data Table: Biological Activities of Related Compounds

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.